6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-phenyl-2H-chromen-2-one and diethylamine.
Chlorination: The hydroxyl group at the 6th position of the chromen-2-one ring is chlorinated using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Aminomethylation: The chlorinated intermediate is then reacted with diethylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the diethylaminomethyl group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the chromen-2-one ring or the substituents.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Uniqueness
6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20ClNO3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
6-chloro-8-(diethylaminomethyl)-7-hydroxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-19(24)17(21)10-15-14(11-18(23)25-20(15)16)13-8-6-5-7-9-13/h5-11,24H,3-4,12H2,1-2H3 |
InChI Key |
TTZZJUJREVMTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C2C(=CC(=C1O)Cl)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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